5,8,10,14-Eicosatetraenoicacid, 12-hydroxy-, (5Z,8Z,10E,14Z)-
5,8,10,14-Eicosatetraenoicacid, 12-hydroxy-, (5Z,8Z,10E,14Z)-
(±)12-HETE is one of the six monohydroxy fatty acids produced by the non-enzymatic oxidation of arachidonic acid. The biological activity of (±)12-HETE is similar to that of its constituent enantiomers. It aggregates neutrophils with an EC50 value of 40 nM.
, also known as 12-R-hete, belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, is considered to be an eicosanoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in saliva, blood, urine, and cerebrospinal fluid. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has been found to be associated with the diseases known as cerebral vasospasm; has also been linked to the inborn metabolic disorders including peroxisomal biogenesis defect.
A lipoxygenase metabolite of ARACHIDONIC ACID. It is a highly selective ligand used to label mu-opioid receptors in both membranes and tissue sections. The 12-S-HETE analog has been reported to augment tumor cell metastatic potential through activation of protein kinase C. (J Pharmacol Exp Ther 1995; 274:1545-51; J Natl Cancer Inst 1994; 86:1145-51)
, also known as 12-R-hete, belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, is considered to be an eicosanoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in saliva, blood, urine, and cerebrospinal fluid. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has been found to be associated with the diseases known as cerebral vasospasm; has also been linked to the inborn metabolic disorders including peroxisomal biogenesis defect.
A lipoxygenase metabolite of ARACHIDONIC ACID. It is a highly selective ligand used to label mu-opioid receptors in both membranes and tissue sections. The 12-S-HETE analog has been reported to augment tumor cell metastatic potential through activation of protein kinase C. (J Pharmacol Exp Ther 1995; 274:1545-51; J Natl Cancer Inst 1994; 86:1145-51)
Brand Name:
Vulcanchem
CAS No.:
71030-37-0
VCID:
VC21250521
InChI:
InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+
SMILES:
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O
Molecular Formula:
C20H32O3
Molecular Weight:
320.5 g/mol
5,8,10,14-Eicosatetraenoicacid, 12-hydroxy-, (5Z,8Z,10E,14Z)-
CAS No.: 71030-37-0
Cat. No.: VC21250521
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (±)12-HETE is one of the six monohydroxy fatty acids produced by the non-enzymatic oxidation of arachidonic acid. The biological activity of (±)12-HETE is similar to that of its constituent enantiomers. It aggregates neutrophils with an EC50 value of 40 nM. , also known as 12-R-hete, belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, is considered to be an eicosanoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in saliva, blood, urine, and cerebrospinal fluid. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has been found to be associated with the diseases known as cerebral vasospasm; has also been linked to the inborn metabolic disorders including peroxisomal biogenesis defect. A lipoxygenase metabolite of ARACHIDONIC ACID. It is a highly selective ligand used to label mu-opioid receptors in both membranes and tissue sections. The 12-S-HETE analog has been reported to augment tumor cell metastatic potential through activation of protein kinase C. (J Pharmacol Exp Ther 1995; 274:1545-51; J Natl Cancer Inst 1994; 86:1145-51) |
|---|---|
| CAS No. | 71030-37-0 |
| Molecular Formula | C20H32O3 |
| Molecular Weight | 320.5 g/mol |
| IUPAC Name | (5Z,8Z,10E,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid |
| Standard InChI | InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+ |
| Standard InChI Key | ZNHVWPKMFKADKW-VXBMJZGYSA-N |
| Isomeric SMILES | CCCCC/C=C\CC(/C=C\C=C/C/C=C/CCCC(=O)O)O |
| SMILES | CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
| Canonical SMILES | CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
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